molecular formula C12H10FN3O4 B10908497 Methyl 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate

Methyl 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate

Cat. No.: B10908497
M. Wt: 279.22 g/mol
InChI Key: QXGSDQRTRUDURU-UHFFFAOYSA-N
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Description

Methyl 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a fluorobenzyl group, a nitro group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions.

    Introduction of the nitro group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the fluorobenzyl group: This step involves the alkylation of the pyrazole ring with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate.

    Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, particularly at the benzylic position.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as sodium methoxide.

    Hydrolysis: Aqueous sodium hydroxide, heat.

Major Products

    Reduction: 1-(4-fluorobenzyl)-3-amino-1H-pyrazole-4-carboxylate.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Hydrolysis: 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid.

Scientific Research Applications

Methyl 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The fluorobenzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate is unique due to the presence of both a nitro group and a fluorobenzyl group on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

Methyl 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features, including a nitro group and a fluorobenzyl substituent, which contribute to its pharmacological potential.

Chemical Structure and Properties

The chemical formula for this compound is C11H10FN3O3C_{11}H_{10}FN_3O_3, with a molecular weight of approximately 251.22 g/mol. The presence of the fluorobenzyl group is significant as it can influence the compound's interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The nitro group can undergo reduction to form reactive intermediates that may inhibit specific enzymes involved in various metabolic pathways.
  • Receptor Modulation : The pyrazole ring may interact with receptors or enzymes, modulating their activity and leading to various physiological effects.
  • Antioxidant Activity : Some studies suggest that pyrazole derivatives possess antioxidant properties, which can mitigate oxidative stress in cells.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines, including:

Cell LineIC50 (µM)
HeLa (cervical)15.2 ± 1.0
A375 (melanoma)12.5 ± 0.8
HCT116 (colon)18.0 ± 2.5

These values indicate the concentration required to inhibit cell growth by 50%, showcasing its potential as an anticancer agent .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In animal models, it demonstrated significant inhibition of inflammatory markers, suggesting potential therapeutic applications in treating inflammatory diseases.

Inflammatory ModelEffect
Carrageenan-induced edemaReduction by 35%
Cotton pellet granulomaReduction in granuloma size by 40%

These findings highlight its potential role in managing inflammatory conditions .

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of pyrazole derivatives, including this compound. Modifications in the substituents on the pyrazole ring have been shown to affect both potency and selectivity against various biological targets.

  • Study on Antiproliferative Effects : A study conducted on a series of pyrazole derivatives found that the introduction of electron-withdrawing groups like fluorine enhances antiproliferative activity against cancer cell lines .
  • Inhibition of COX Enzymes : Research has demonstrated that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation pathways, further supporting the anti-inflammatory potential of this compound .

Properties

IUPAC Name

methyl 1-[(4-fluorophenyl)methyl]-3-nitropyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O4/c1-20-12(17)10-7-15(14-11(10)16(18)19)6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGSDQRTRUDURU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1[N+](=O)[O-])CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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